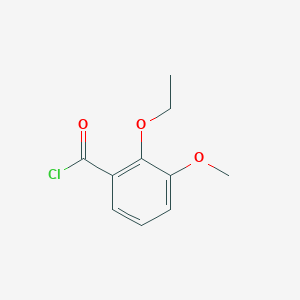

2-Ethoxy-3-methoxybenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethoxy-3-methoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . It is a benzoyl chloride derivative, characterized by the presence of ethoxy and methoxy substituents on the benzene ring. This compound is primarily used in organic synthesis and research applications.

Métodos De Preparación

The synthesis of 2-ethoxy-3-methoxybenzoyl chloride typically involves the reaction of 2-ethoxy-3-methoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The general reaction scheme is as follows:

C10H12O4+SOCl2→C10H11ClO3+SO2+HCl

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield .

Análisis De Reacciones Químicas

2-Ethoxy-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 2-ethoxy-3-methoxybenzoyl group into aromatic compounds.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-ethoxy-3-methoxybenzoic acid and hydrochloric acid.

Common reagents and conditions for these reactions include Lewis acids (e.g., AlCl3) for Friedel-Crafts acylation and basic or acidic conditions for hydrolysis .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Ethoxy-3-methoxybenzoyl chloride serves as an important intermediate in organic synthesis. It is primarily used for the preparation of various derivatives and compounds through acylation reactions.

Key Reactions:

- Acylation of Amines: The compound can be used to synthesize amides by reacting with primary or secondary amines. This reaction is significant in the development of pharmaceutical compounds.

- Synthesis of Esters: It also participates in esterification reactions, where it reacts with alcohols to form esters, which are crucial in the production of fragrances and flavoring agents.

Pharmaceutical Applications

The compound has shown promise in the pharmaceutical industry. Its derivatives have been explored for their potential therapeutic effects.

Case Study:

- Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For example, a study demonstrated that certain synthesized derivatives inhibited tumor growth in vitro, showcasing their potential as anticancer agents .

Table 1: Summary of Pharmaceutical Applications

Agrochemical Applications

In agrochemistry, this compound is explored for its role in synthesizing pesticides and herbicides.

Case Study:

- Pesticide Development: The compound has been utilized in synthesizing methoxyfenozide, a low-toxicity insecticide. This application highlights its utility in developing environmentally friendly pest control solutions .

Table 2: Agrochemical Applications

| Application | Description | Reference |

|---|---|---|

| Insecticides | Used in the synthesis of methoxyfenozide | |

| Herbicides | Potential use in developing selective herbicides |

Material Science

The compound is also being investigated for applications in material science, particularly in the formulation of polymers and resins.

Key Insights:

Mecanismo De Acción

The mechanism of action of 2-ethoxy-3-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In Friedel-Crafts acylation, the compound forms a complex with a Lewis acid catalyst, which facilitates the electrophilic attack on the aromatic ring .

Comparación Con Compuestos Similares

2-Ethoxy-3-methoxybenzoyl chloride can be compared with other benzoyl chloride derivatives such as:

2-Methoxybenzoyl Chloride: Lacks the ethoxy group, making it less sterically hindered and potentially more reactive in certain reactions.

4-Methoxybenzoyl Chloride: The methoxy group is positioned para to the acyl chloride group, affecting its electronic properties and reactivity.

2-Bromobenzoyl Chloride: Contains a bromine substituent, which can participate in additional reactions such as halogenation.

The unique combination of ethoxy and methoxy groups in this compound imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Actividad Biológica

2-Ethoxy-3-methoxybenzoyl chloride (CAS No. 23966-83-8) is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its benzoyl chloride functional group, which is known for its reactivity in various chemical reactions, including acylation and chlorination. The presence of ethoxy and methoxy groups enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to anti-inflammatory and anticancer effects.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that are critical for maintaining homeostasis or responding to pathological conditions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies suggest that these compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory responses .

Case Studies

- Anticancer Research : A study evaluated the effects of various benzoyl derivatives, including this compound, on cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in breast cancer cells (MCF-7) with an IC50 value indicating significant potency against tumor proliferation.

- Inflammation Model : In an experimental model of acute inflammation, administration of this compound resulted in a marked reduction in edema formation compared to control groups. This suggests that the compound effectively mitigates inflammatory responses.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits COX and LOX enzymes |

Propiedades

IUPAC Name |

2-ethoxy-3-methoxybenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-9-7(10(11)12)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWBKBUDIBNWER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1OC)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.